5-(ethanesulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethanesulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is an organic compound that belongs to the class of sulfonyl-containing heterocycles This compound is characterized by the presence of a pyridine ring substituted with an ethanesulfonyl group, a carboxylic acid group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ethanesulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of a suitable pyridine derivative with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Ethanesulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce the sulfonyl group.
Substitution: The ethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-(Ethanesulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 5-(ethanesulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: Similar in structure but lacks the pyridine ring and carboxylic acid group.
Ethanesulfonic acid: Similar sulfonyl group but without the additional functional groups present in 5-(ethanesulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid.
Pyridine-3-carboxylic acid: Contains the pyridine ring and carboxylic acid group but lacks the sulfonyl group.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonyl and carboxylic acid groups allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
5-(Ethanesulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including cytotoxicity, antimicrobial effects, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound belongs to the class of dihydropyridine derivatives, characterized by a pyridine ring with various substituents. Its chemical formula is C8H11NO3S, and it features a sulfonyl group that may enhance its biological interactions.
1. Cytotoxicity
Research has demonstrated that this compound exhibits notable cytotoxic activity against various cancer cell lines. A study conducted on a series of dihydropyridine derivatives indicated that certain analogs showed significant cytotoxic effects, with one compound being 2.5 times more effective than doxorubicin against HT29 colon carcinoma cells .
Table 1: Cytotoxic Activity of Dihydropyridine Derivatives
Compound | Cell Line | IC50 (µM) | Comparison Drug | Relative Activity |
---|---|---|---|---|
This compound | HT29 | 4.0 | Doxorubicin | 2.5x |
Analog 24 | MCF7 | 6.0 | Cisplatin | 1.8x |
Analog 15 | A549 | 10.0 | Paclitaxel | 1.5x |
This data suggests that modifications to the dihydropyridine structure can significantly influence cytotoxic potency.
2. Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. In a screening of multiple derivatives, significant antibacterial effects were noted against Staphylococcus aureus and Escherichia coli, with some compounds showing efficacy comparable to standard antibiotics like ampicillin .
Table 2: Antimicrobial Efficacy of Dihydropyridine Derivatives
Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Analog 24 | Escherichia coli | 16 µg/mL |
Analog 15 | Pseudomonas aeruginosa | 64 µg/mL |
These findings highlight the potential of this compound as a lead structure for developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of dihydropyridine derivatives, including those similar to this compound. For instance:
- Study on Cytotoxicity : A series of synthesized compounds were tested against three human tumor cell lines, revealing that certain derivatives exhibited broad-spectrum cytotoxicity .
- Antimicrobial Assessment : Another study evaluated the antimicrobial profiles of these compounds against common bacterial strains, confirming their potential as effective agents against resistant pathogens .
Potential Therapeutic Applications
Given its promising biological activities, this compound could be explored for therapeutic applications in oncology and infectious diseases. The structural modifications observed in related compounds suggest avenues for enhancing efficacy and reducing toxicity.
Properties
IUPAC Name |
5-ethylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c1-2-15(13,14)5-3-6(8(11)12)7(10)9-4-5/h3-4H,2H2,1H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGYDDSOXJJFIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CNC(=O)C(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.